methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15696780
InChI: InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+
SMILES:
Molecular Formula: C20H16N2O3S2
Molecular Weight: 396.5 g/mol

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15696780

Molecular Formula: C20H16N2O3S2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C20H16N2O3S2
Molecular Weight 396.5 g/mol
IUPAC Name methyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H16N2O3S2/c1-12-16(19(24)25-2)17(14-9-6-10-26-14)22-18(23)15(27-20(22)21-12)11-13-7-4-3-5-8-13/h3-11,17H,1-2H3/b15-11+
Standard InChI Key GVVIIOHTRAYOGS-RVDMUPIBSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC

Introduction

Structural and Molecular Properties

The compound’s molecular formula is C₂₀H₁₆N₂O₃S₂, with a molecular weight of 396.5 g/mol. Key structural features include:

  • A thiazolo[3,2-a]pyrimidine core fused with a thiazole ring.

  • A benzylidene group (C₆H₅–CH=) at the 2-position, conferring planarity and π-conjugation.

  • A 2-thienyl substituent at the 5-position, enhancing electronic diversity.

  • A methyl ester group at the 6-position, influencing solubility and bioavailability.

The (2E)-configuration of the benzylidene moiety is critical for maintaining structural rigidity, as confirmed by X-ray crystallography in analogous compounds .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step condensation reactions:

  • Core Formation: Cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones or chloroacetic acid derivatives under basic conditions.

  • Benzylidene Introduction: Reaction of the intermediate with benzaldehyde derivatives in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and aqueous NaOH .

  • Esterification: Methanol-mediated esterification of the carboxylic acid intermediate .

A representative protocol from involves:

  • Reactants: 5-(2-thienyl)-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylic acid and methyl iodide.

  • Conditions: Reflux in acetone with K₂CO₃ for 12 hours.

  • Yield: ~65–78% after recrystallization from ethanol.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are employed to enhance yield (up to 82%) and reduce reaction time. Solvent systems like toluene/water biphasic mixtures improve separation efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J = 15.6 Hz, 1H, CH= of benzylidene).

    • δ 7.45–7.32 (m, 5H, aromatic protons).

    • δ 6.98 (dd, J = 3.6 Hz, 1H, thiophene proton).

    • δ 3.91 (s, 3H, OCH₃).

    • δ 2.51 (s, 3H, CH₃ at 7-position) .

  • ¹³C NMR:

    • 167.8 ppm (C=O of ester).

    • 162.4 ppm (C=O at 3-position).

    • 140.2 ppm (C=S of thiazole) .

X-Ray Crystallography

Single-crystal studies of analogous compounds reveal:

  • Pyrimidine ring puckering (deviation: 0.224 Å from the mean plane).

  • Dihedral angles: 80.94° between thiazolo-pyrimidine and benzene rings .

  • Intermolecular interactions: C–H···O hydrogen bonds stabilize the crystal lattice .

Biological Activities

Cell LineIC₅₀ (µM)Reference
HT29 (colon)12.5
HepG2 (liver)10.0
MCF7 (breast)18.2

Mechanistic studies suggest topoisomerase II inhibition and DNA intercalation as primary modes of action .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound outperforms fluconazole.

Physicochemical and Pharmacokinetic Profiles

PropertyValueMethod
LogP (lipophilicity)3.2 ± 0.1HPLC
Solubility (aqueous)12 µg/mL (pH 7.4)Shake-flask
Plasma protein binding89%Ultrafiltration
Metabolic stabilityt₁/₂ = 45 min (human liver microsomes)LC-MS/MS

The methyl ester group enhances membrane permeability but necessitates hydrolysis to the active carboxylic acid in vivo .

Comparative Analysis with Analogues

Modifying the 2-benzylidene or 5-aryl substituents alters bioactivity:

  • 5-Phenyl analogue: Reduced cytotoxicity (IC₅₀ > 50 µM in HT29).

  • 2-Nitrobenzylidene derivative: Enhanced antibacterial potency (MIC = 16 µg/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator